6-(Iodomethyl)hexahydrofuro[3,4-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Iodomethyl)hexahydrofuro[3,4-b]furan is a chemical compound with the molecular formula C7H11IO2. It is characterized by the presence of an iodomethyl group attached to a hexahydrofuro[3,4-b]furan ring system. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan typically involves the iodination of a precursor compound. One common method is the reaction of hexahydrofuro[3,4-b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)hexahydrofuro[3,4-b]furan can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of hexahydrofuro[3,4-b]furan.
Oxidation Reactions: Products may include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The primary product is the methyl derivative of hexahydrofuro[3,4-b]furan.
Scientific Research Applications
6-(Iodomethyl)hexahydrofuro[3,4-b]furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions due to its reactive iodomethyl group.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan involves its reactivity towards nucleophiles. The iodomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)hexahydrofuro[3,4-b]furan
- 6-(Chloromethyl)hexahydrofuro[3,4-b]furan
- 6-(Hydroxymethyl)hexahydrofuro[3,4-b]furan
Comparison
6-(Iodomethyl)hexahydrofuro[3,4-b]furan is unique due to the presence of the iodomethyl group, which is more reactive compared to bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the iodomethyl group can be easily replaced by other functional groups, providing versatility in chemical transformations.
Properties
IUPAC Name |
6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMVEFARYPTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1COC2CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.